![molecular formula C17H30O10 B162902 Hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside CAS No. 132278-37-6](/img/structure/B162902.png)
Hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside, also known as HEG, is a natural compound found in various plant sources. This compound has gained significant attention in recent years due to its potential therapeutic benefits in treating various diseases.
Scientific Research Applications
Isolation and Structural Determination
Hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside, also known as (Z)-hex-3-en-1-ol (aoba alcohol) xylopyranosyl(1----6)glucopyranoside, has been isolated from various plant sources. A notable study isolated it from the methanolic extract of leaves of Alangium platanifolium var. trilobum. The structure of this compound was primarily determined using NMR spectroscopy (Otsuka, Takeda, & Yamasaki, 1990).
Novel Compound Discovery in Physalis alkekengi
Another significant contribution to the research on this compound comes from the discovery of two new hexenol glycosides, including (Z)-hex-3-en-1-ol O-β-d-xylcopyranosyl-(1-6)-β -d-glucopyranosyl-(1-2)-β-d-glucopyranoside, isolated from Physalis alkekengi var. franchetii. These compounds' structures were established through detailed spectroscopic analysis, including 2D-NMR data (Shu et al., 2019).
Chemoenzymatic Synthesis
Research into the chemoenzymatic synthesis of naturally occurring hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranosides has also been conducted. This synthesis involves direct β-glucosidation between cis-3-hexen-1-ol and D-glucose, using immobilized β-glucosidase from almonds (Akita, Kawahara, Fujii, & Ida, 2005).
Natural Occurrence and Glycoside Formation
Further research includes the isolation of new (Z)-hex-3-en-1-ol O-β-D-xylopyranosyl-(1″→2')-β-D-glucopyranoside from Ruellia patula, adding to the understanding of naturally occurring forms of this compound and its role in glycoside formation (Samy et al., 2011).
properties
CAS RN |
132278-37-6 |
---|---|
Product Name |
Hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside |
Molecular Formula |
C17H30O10 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(Z)-hex-3-enoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O10/c1-2-3-4-5-6-24-17-15(23)13(21)12(20)10(27-17)8-26-16-14(22)11(19)9(18)7-25-16/h3-4,9-23H,2,5-8H2,1H3/b4-3-/t9-,10-,11+,12-,13+,14-,15-,16+,17-/m1/s1 |
InChI Key |
NVTNXPADRDASMP-PEXIWSMMSA-N |
Isomeric SMILES |
CC/C=C\CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O |
SMILES |
CCC=CCCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O |
Canonical SMILES |
CCC=CCCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O |
synonyms |
aoba alcohol xylopyranosyl-(1-6)-glucopyranoside hex-3-en-1-ol xylopyranosyl-(1-6)-glucopyranoside HXGP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.